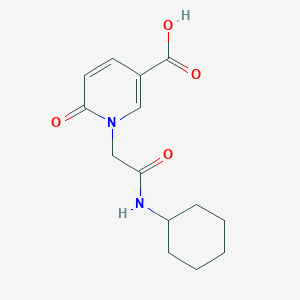胺盐酸盐 CAS No. 1172760-59-6](/img/structure/B1437997.png)
[(2-溴苯基)甲基](叔丁基)胺盐酸盐
描述
“(2-Bromophenyl)methylamine hydrochloride” is a specialty product for proteomics research . It has a molecular formula of C11H17BrClN and a molecular weight of 278.62 .
Molecular Structure Analysis
The InChI code for “(2-Bromophenyl)methylamine hydrochloride” is 1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“(2-Bromophenyl)methylamine hydrochloride” is a powder that should be stored at room temperature .科学研究应用
分解和环境影响
研究已经深入探讨了使用冷等离子体反应器等方法分解甲基叔丁基醚 (MTBE) 等化合物,这可能对理解和应用分解技术到类似化合物中产生影响。这些研究探索了添加氢如何提高分解效率并将此类化合物转化为危害较小的物质,表明了潜在的环境修复应用 (Hsieh et al., 2011)。
环境归宿和生物降解
一些研究集中于 MTBE 等有机化合物的环境归宿、生物降解和修复,MTBE 与本化合物具有一些化学相似性。这些研究突出了此类化合物在环境中的持久性和其潜在的生物降解途径,提出了研究生物修复策略和类似化学物质的环境影响的途径 (Squillace et al., 1997)。
合成和化学反应
对相关化合物(如 2-氟-4-溴联苯)的合成及其在生产非甾体抗炎药等制造工艺中的应用的研究,提供了对合成路线和化学反应性的见解,这些见解可能与合成和应用“(2-溴苯基)甲基胺盐酸盐”在各种科学背景下相关 (Qiu et al., 2009)。
聚合物科学和材料应用
对使用聚合物膜进行纯化的研究,特别是用于将 MTBE 等组分从混合物中分离的研究,为理解如何在工业或环境环境中分离或纯化类似化合物提供了基础。这项研究可以为选择性分离和纯化化合物开发材料和工艺提供信息 (Pulyalina et al., 2020)。
这些研究虽然没有直接涉及“(2-溴苯基)甲基胺盐酸盐”,但让我们得以了解具有相似化学结构或功能的化合物可能在环境科学、合成化学和材料科学等领域中的科学研究应用类型。需要对“(2-溴苯基)甲基胺盐酸盐”进行更具体的研究,才能充分了解其在科学研究中的应用和潜力。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
(2-Bromophenyl)methylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation
Cellular Effects
(2-Bromophenyl)methylamine hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific signaling pathways, leading to changes in gene expression and subsequent effects on cellular metabolism . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of (2-Bromophenyl)methylamine hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This can result in enzyme inhibition or activation, alterations in gene expression, and other molecular effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromophenyl)methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function can include changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of (2-Bromophenyl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cell damage or death . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research and clinical applications.
Metabolic Pathways
(2-Bromophenyl)methylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in these pathways, leading to changes in metabolite levels and overall metabolic function
Transport and Distribution
The transport and distribution of (2-Bromophenyl)methylamine hydrochloride within cells and tissues are critical for its activity and function. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and its potential therapeutic applications.
Subcellular Localization
(2-Bromophenyl)methylamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJVRSMGQWTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



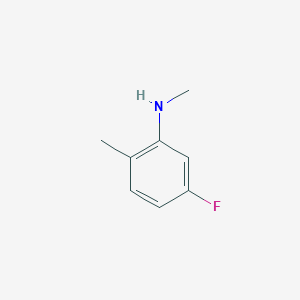
![1-[2-(Thiophen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1437919.png)
![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
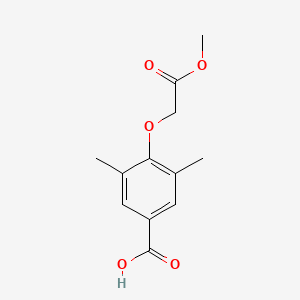

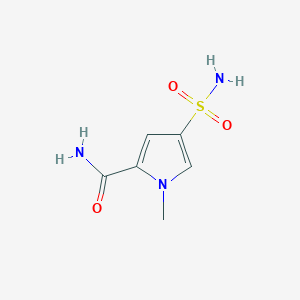
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
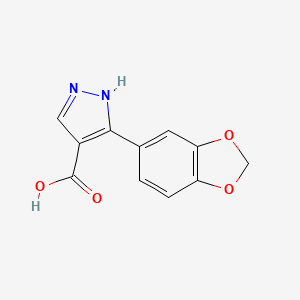
![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)
